1,4-Bis(2-fluorobenzoyl)-2-methylpiperazine

Beschreibung

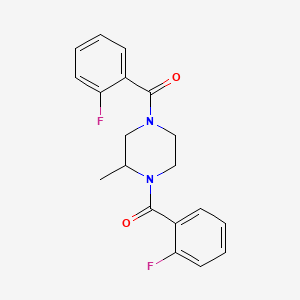

1,4-Bis(2-fluorobenzoyl)-2-methylpiperazine is a piperazine derivative featuring two 2-fluorobenzoyl groups at the 1- and 4-positions of the piperazine ring and a methyl substituent at position 2. Piperazine derivatives are pharmacologically significant due to their versatility in drug design, exhibiting antibacterial, antifungal, antiviral, and anticancer activities .

Eigenschaften

IUPAC Name |

[4-(2-fluorobenzoyl)-3-methylpiperazin-1-yl]-(2-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F2N2O2/c1-13-12-22(18(24)14-6-2-4-8-16(14)20)10-11-23(13)19(25)15-7-3-5-9-17(15)21/h2-9,13H,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGIWCQHCUXVIEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)C2=CC=CC=C2F)C(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(2-fluorobenzoyl)-2-methylpiperazine typically involves the reaction of 2-fluorobenzoyl chloride with 2-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. The purification of the final product is typically achieved through recrystallization or column chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Bis(2-fluorobenzoyl)-2-methylpiperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of new compounds with different functional groups replacing the fluorine atoms.

Wissenschaftliche Forschungsanwendungen

1,4-Bis(2-fluorobenzoyl)-2-methylpiperazine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to other bioactive piperazines.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 1,4-Bis(2-fluorobenzoyl)-2-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The fluorobenzoyl groups may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons

Influence of Substituents on Activity

- Fluorine Substitution: Fluorinated analogs like flunarizine and the target compound exhibit improved metabolic stability and bioavailability compared to non-fluorinated derivatives. Fluorine’s electronegativity enhances binding to hydrophobic pockets in target proteins .

- Methyl Group at Position 2: The 2-methyl group in piperazine derivatives alters steric hindrance and conformational flexibility. In aluminophosphate synthesis, this group directs distinct crystal structures at 160°C, highlighting its role in molecular recognition . In CeO2-based slurries, 2-methylpiperazine shows stronger inhibition of SiO2 removal than unsubstituted piperazine, suggesting enhanced surface interactions .

- Acyl vs. Alkyl Substituents : Acylated derivatives (e.g., benzoyl or acryloyl) exhibit higher cytotoxicity than alkyl-substituted analogs, likely due to improved membrane permeability and target engagement .

Biologische Aktivität

1,4-Bis(2-fluorobenzoyl)-2-methylpiperazine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound consists of a piperazine ring substituted with two 2-fluorobenzoyl groups. This specific arrangement contributes to its unique pharmacological properties. The compound can be represented as follows:

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have shown that it inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound's half-maximal inhibitory concentration (IC50) values are comparable to those of established chemotherapeutic agents.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.0 | Induction of apoptosis via caspase activation |

| A549 | 6.5 | Inhibition of cell cycle progression at G1 phase |

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis and the inhibition of key signaling pathways associated with cell proliferation. Specifically, it has been observed to activate caspase cascades, leading to programmed cell death in cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also demonstrated antimicrobial activity against various bacterial strains. It was particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Case Study 1: Anticancer Efficacy in Mice

A preclinical study evaluated the efficacy of this compound in a mouse model bearing MCF-7 tumors. Mice treated with the compound showed a significant reduction in tumor volume compared to control groups receiving no treatment or standard chemotherapy.

Case Study 2: Safety Profile Assessment

Another study focused on assessing the safety profile of the compound. Mice were administered varying doses (10, 20, and 40 mg/kg). Results indicated no significant toxicity at doses up to 20 mg/kg, suggesting a favorable safety margin for potential therapeutic use.

Q & A

Q. What synthetic routes are used to prepare 1,4-Bis(2-fluorobenzoyl)-2-methylpiperazine in laboratory settings?

The compound is synthesized via a two-step acylation of 2-methylpiperazine with fluorobenzoyl chloride derivatives. For the 4-fluoro isomer (analogous methodology applies for 2-fluoro):

- Step 1 : React 2-methylpiperazine with fluorobenzoyl chloride (molar ratio 1:2) in anhydrous dichloromethane.

- Step 2 : Add triethylamine (base) to neutralize HCl byproducts under nitrogen atmosphere.

- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) yields >90% purity .

Q. How is the structure of this compound confirmed post-synthesis?

Key analytical methods include:

- NMR Spectroscopy : and NMR verify substituent positions (e.g., methyl group at C2, fluorobenzoyl groups at C1/C4).

- Mass Spectrometry (HRMS) : Confirms molecular ion peak ([M+H] at m/z 345.13 for CHFNO) .

- X-ray Crystallography (if applicable): Resolves stereochemistry and packing interactions (e.g., piperazine chair conformation) .

Q. What biological activities have been reported for this compound?

The 4-fluoro isomer exhibits:

- Anticancer Activity : IC values of 8.2–15.7 µM against HepG2 (liver), MCF-7 (breast), and HCT-116 (colon) cancer cells via ROS-mediated apoptosis .

- Biochemical Probes : Modulates kinase pathways (e.g., PI3K/Akt) in cellular assays . (Note: Ortho-substitution may alter target affinity due to steric effects.)

Q. Which reaction conditions are critical for optimizing yield and purity?

- Inert Atmosphere : Prevents oxidation of the piperazine ring (N or Ar recommended) .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance acylation efficiency.

- Temperature Control : Maintain 0–5°C during acyl chloride addition to minimize side reactions .

Q. How is stability assessed under varying pH and temperature conditions?

- Accelerated Stability Studies : Incubate at 25°C/60% RH and 40°C/75% RH for 4 weeks. Monitor degradation via HPLC.

- pH Stability : Test in buffers (pH 1–13) for 24 hours. The compound is stable at pH 4–8 but hydrolyzes in strongly acidic/basic conditions .

Advanced Research Questions

Q. How can discrepancies in reported cytotoxic IC values across studies be resolved?

- Standardized Assays : Use identical cell lines (e.g., ATCC-certified), incubation times (48–72 hrs), and MTT/WST-1 protocols.

- ROS Quantification : Validate apoptosis mechanisms via flow cytometry (DCFDA for ROS) and caspase-3/7 assays to confirm consistency .

Q. What strategies improve regioselectivity in fluorobenzoyl substitutions during synthesis?

- Directed Ortho-Metalation : Use lithiation (LDA/THF, -78°C) to direct fluorine to the ortho position.

- Protecting Groups : Temporarily block reactive sites on benzoyl chloride (e.g., silyl ethers) to control acylation .

Q. How do computational methods predict binding modes with biological targets?

- Molecular Docking : Simulate interactions with ATP-binding pockets (e.g., PI3Kγ, PDB: 1E7U) using AutoDock Vina.

- MD Simulations : Analyze stability of ligand-receptor complexes (GROMACS, 100 ns runs) to assess binding free energies .

Q. What techniques characterize reactive oxygen species (ROS) generation in cellular models?

- Fluorescent Probes : Dihydroethidium (DHE) for superoxide, HDCFDA for general ROS.

- Inhibitor Studies : Co-treatment with NAC (N-acetylcysteine) to confirm ROS-dependent cytotoxicity .

Q. How are synthetic byproducts or isomers identified and mitigated?

- HPLC-MS/MS : Detect trace impurities (e.g., mono-acylated intermediates) using C18 columns and gradient elution.

- Crystallographic Screening : Separate diastereomers via chiral chromatography (Chiralpak IA column) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.